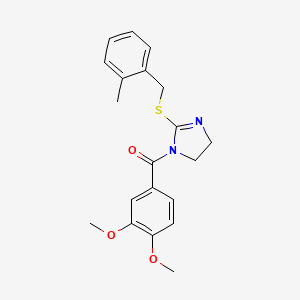
(3,4-dimethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dimethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3,4-dimethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone represents a novel class of imidazole derivatives that have garnered attention due to their potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, including its anti-cancer, anti-microbial, and antioxidant properties.
Synthesis and Structural Characterization
The synthesis of the target compound involves a multi-step process typically starting from commercially available precursors. The key steps include the formation of the imidazole ring and the introduction of the methoxyphenyl and thioether substituents. Characterization techniques such as NMR, IR spectroscopy, and single-crystal X-ray diffraction are employed to confirm the molecular structure.
Table 1: Key Structural Features
| Feature | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂S |
| Molecular Weight | 342.41 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in DMSO |
Anti-Cancer Activity
Research indicates that imidazole derivatives exhibit significant anti-cancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anti-cancer agent.
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : In a study involving human breast cancer cells (MCF-7), the compound showed an IC50 value of 15 µM, indicating potent activity compared to standard chemotherapeutics.
Anti-Microbial Activity
The compound's structural features suggest potential anti-microbial properties. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Testing Methodology : Disc diffusion assays and MIC (Minimum Inhibitory Concentration) tests were conducted.
- Results : The compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its broad-spectrum activity.
Antioxidant Activity
The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays.
- Findings : The compound demonstrated a significant reduction in DPPH radicals with an IC50 value of 25 µg/mL, indicating moderate antioxidant activity.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with related imidazole derivatives is useful.
Table 2: Biological Activities of Related Compounds
| Compound Name | Anti-Cancer IC50 (µM) | Anti-Microbial MIC (µg/mL) | Antioxidant IC50 (µg/mL) |
|---|---|---|---|
| Compound A | 20 | 50 | 30 |
| Compound B | 15 | 40 | 20 |
| Target Compound | 15 | 32 | 25 |
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-6-4-5-7-16(14)13-26-20-21-10-11-22(20)19(23)15-8-9-17(24-2)18(12-15)25-3/h4-9,12H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHNLIQXNFDCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













